An In-depth Technical Guide to 3-Formyl-2-methoxyphenylboronic acid: A Strategic Building Block for Advanced Synthesis
An In-depth Technical Guide to 3-Formyl-2-methoxyphenylboronic acid: A Strategic Building Block for Advanced Synthesis
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Formyl-2-methoxyphenylboronic acid (CAS 480424-49-5) has emerged as a particularly valuable reagent for researchers in drug discovery, medicinal chemistry, and materials science.[1][2] Its unique trifunctional arrangement—a boronic acid, a methoxy group, and a formyl group on a phenyl ring—offers a powerful handle for sophisticated chemical transformations.
The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional reliability.[1][3] The ortho-methoxy group exerts significant electronic and steric influence, modulating the reactivity of the boronic acid and influencing the conformation of resulting biaryl products. Concurrently, the meta-formyl group serves as a versatile synthetic handle, ready for subsequent derivatization into a myriad of other functional groups or for participation in reactions such as reductive amination, Wittig reactions, or cyclizations. This guide provides an in-depth exploration of the properties, synthesis, reactivity, and applications of this potent synthetic tool.
Physicochemical and Spectroscopic Profile
The reliable application of any chemical reagent begins with a thorough understanding of its physical and chemical properties. 3-Formyl-2-methoxyphenylboronic acid is typically supplied as a white to light yellow crystalline powder.[1][4] It is known to exist in equilibrium with its anhydride (a boroxine), which is a common characteristic of arylboronic acids.[4]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 480424-49-5 | [1][4][5] |
| Molecular Formula | C₈H₉BO₄ | [1][5][6] |
| Molecular Weight | 179.97 g/mol | [1][5] |
| Appearance | White to light yellow powder/crystal | [1][4] |
| Melting Point | 122-128 °C | [1][7] |
| Solubility | Soluble in methanol | [7][8] |
| Storage | Refrigerate (0-10°C) under inert atmosphere | [1][7][8] |
| SMILES | COC1=C(C=CC=C1C=O)B(O)O | [1] |
| InChIKey | DUROSIJIMLRFHR-UHFFFAOYSA-N | [1] |
While detailed spectroscopic data is often supplier-specific, the structural identity is confirmed by standard analytical techniques such as NMR spectroscopy.[9] The ¹H NMR spectrum would characteristically show signals for the aldehyde proton, aromatic protons, the methoxy group protons, and a broad singlet for the boronic acid hydroxyl protons.
Synthesis and Chemical Logic
The synthesis of substituted arylboronic acids like 3-Formyl-2-methoxyphenylboronic acid typically relies on the conversion of an aryl halide into an organometallic intermediate, which is then quenched with a boron electrophile. A general, well-established route involves the protection of the reactive aldehyde, followed by a metal-halogen exchange and borylation.
Representative Synthetic Workflow
A logical and field-proven approach involves the initial protection of the formyl group as an acetal. This is a critical step, as the unprotected aldehyde is incompatible with the highly nucleophilic Grignard or organolithium reagents required for borylation.[10] Following protection, a lithium-halogen exchange or Grignard formation generates the key arylmetallic intermediate, which is subsequently trapped with a trialkyl borate ester. Acidic workup simultaneously hydrolyzes the resulting boronate ester and the acetal protecting group to yield the final product.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 3-Formyl-2-methoxyphenylboronic acid lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed process is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless complex molecules.[11]
Mechanistic Insights
The reaction mechanism is a well-understood catalytic cycle involving three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group (the 3-formyl-2-methoxyphenyl moiety) to the palladium center, displacing the halide. The base is crucial for forming a more nucleophilic "ate" complex of the boronic acid, which facilitates this step.[12]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[12]
Applications in Drug Discovery & Medicinal Chemistry
The structural motif provided by 3-Formyl-2-methoxyphenylboronic acid is a valuable starting point for the synthesis of biologically active compounds.[1] For instance, it has been identified as a useful reactant in the synthesis of Protein Kinase C (PKC) inhibitors, a class of molecules investigated for targeted cancer therapies.[5] The ability to rapidly generate diverse biaryl scaffolds through Suzuki coupling, combined with the potential for further modification of the formyl group, allows for the efficient exploration of structure-activity relationships (SAR).
Experimental Protocol: A General Suzuki-Miyaura Coupling
The following protocol is a representative, self-validating procedure for the Suzuki-Miyaura coupling reaction. The causality for each reagent choice is explained to ensure a robust and reproducible outcome.
Objective: To synthesize a biaryl compound from 3-Formyl-2-methoxyphenylboronic acid and an aryl bromide.
Materials:
-
3-Formyl-2-methoxyphenylboronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) - A common, stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
SPhos (4 mol%) - A bulky, electron-rich phosphine ligand that stabilizes the Pd(0) catalyst, promotes oxidative addition, and accelerates reductive elimination.
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents) - An inorganic base essential for activating the boronic acid for transmetalation.
-
1,4-Dioxane and Water (e.g., 4:1 v/v) - A common biphasic solvent system that dissolves both organic substrates and the inorganic base.[12]
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 3-Formyl-2-methoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (3.0 eq).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The catalyst and ligand are added last to minimize premature decomposition.
-
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Rationale: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the reaction.
-
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Rationale: Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) is critical to remove dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Rationale: Heating accelerates all steps of the catalytic cycle. Vigorous stirring is necessary to ensure efficient mixing in the biphasic system.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Applications in Materials Science
The unique properties of boronic acids extend beyond cross-coupling into the realm of materials science. The boronic acid group can form reversible covalent bonds with 1,2- or 1,3-diols to create boronate esters.[3] This dynamic covalent chemistry is the foundation for developing "smart" materials that respond to specific stimuli. For example, polymers functionalized with 3-Formyl-2-methoxyphenylboronic acid could be designed to bind with saccharides (which are rich in diol functionalities), creating sensors for biological molecules like glucose.[3] The aldehyde group provides a convenient point for grafting the boronic acid onto a polymer backbone or surface.
Safety and Handling
As with any laboratory chemical, proper handling of 3-Formyl-2-methoxyphenylboronic acid is essential. It is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[7][13][14] Some sources also indicate it may cause respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a refrigerator (0-10 °C) under an inert atmosphere to maintain its integrity and prevent degradation.[7][8]
Conclusion
3-Formyl-2-methoxyphenylboronic acid is a strategically designed and highly versatile building block. Its capacity for reliable C-C bond formation via the Suzuki-Miyaura reaction, coupled with the synthetic potential of its formyl group, makes it an indispensable tool for medicinal chemists and organic synthesists. Furthermore, its inherent ability to interact with diols opens avenues for its use in advanced materials and sensor technology. A thorough understanding of its properties, reactivity, and handling procedures empowers researchers to fully leverage its potential in creating the next generation of pharmaceuticals, agrochemicals, and functional materials.
References
-
Chem-Impex. (n.d.). Ácido 3-formil-2-metoxifenilborónico. Retrieved from Chem-Impex website. [Link]
-
Oakwood Chemical. (n.d.). Safety Data Sheet: 3-Formyl-2-methoxyphenylboronic acid, 97%. Retrieved from Oakwood Chemical website. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal website. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from Harvard University website. [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from Royal Society of Chemistry website. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]
- Google Patents. (2004). US20040049050A1 - Method for producing formylphenylboronic acids.
Sources
- 1. PubChemLite - 3-formyl-2-methoxyphenylboronic acid (contains varying amounts of anhydride) (C8H9BO4) [pubchemlite.lcsb.uni.lu]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. cris.unibo.it [cris.unibo.it]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. rsc.org [rsc.org]
- 7. escholarship.org [escholarship.org]
- 8. BJOC - Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane [beilstein-journals.org]
- 9. 480424-49-5|3-Formyl-2-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]
- 10. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. mdpi.com [mdpi.com]
- 14. C(sp2)-H Borylation of Heterocycles by Well-Defined Bis(silylene)pyridine Cobalt(III) Precatalysts: Pincer Modification, C(sp2)-H Activation and Catalytically Relevant Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
